

Discovery and first reported synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-methanesulfonyl-1,3,5-trimethylbenzene

Cat. No.: B1348832

[Get Quote](#)

A Technical Guide to the Synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of **2-methanesulfonyl-1,3,5-trimethylbenzene**, also known as mesityl methyl sulfone. While a singular, historically definitive report of its first synthesis is not readily apparent in surveyed literature, this guide outlines a robust and plausible synthetic pathway based on established, contemporary chemical methodologies. The methyl sulfone moiety is a significant functional group in medicinal chemistry, often employed to enhance the physicochemical properties of bioactive molecules. This guide presents detailed experimental protocols, physicochemical data, and a visual representation of the synthetic workflow, intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Physicochemical Properties

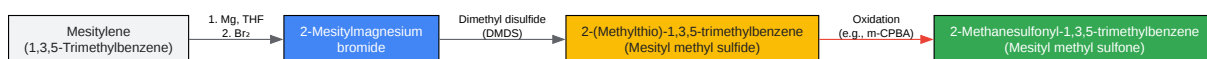
The fundamental properties of **2-methanesulfonyl-1,3,5-trimethylbenzene** are summarized below. This data is essential for its handling, characterization, and application in a research setting.

Property	Value
IUPAC Name	2-(Methanesulfonyl)-1,3,5-trimethylbenzene
Synonyms	Mesityl methyl sulfone, (2,4,6-Trimethylphenyl)methylsulfone
CAS Number	6462-31-3
Molecular Formula	C ₁₀ H ₁₄ O ₂ S
Molecular Weight	198.28 g/mol
Appearance	Solid (form may vary)
Topological Polar Surface Area	42.5 Å ²
Hydrogen Bond Acceptor Count	2

Proposed Synthetic Pathway

The synthesis of **2-methanesulfonyl-1,3,5-trimethylbenzene** can be efficiently achieved via a two-step process. This pathway begins with the formation of the precursor sulfide, 2-(methylthio)-1,3,5-trimethylbenzene, followed by its oxidation to the target sulfone. This approach is a common and reliable strategy for the preparation of aryl sulfones.[1]

Logical Workflow of the Synthesis



[Click to download full resolution via product page](#)

Caption: A two-step synthetic workflow for **2-methanesulfonyl-1,3,5-trimethylbenzene**.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of **2-methanesulfonyl-1,3,5-trimethylbenzene**. Safety precautions, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood, are mandatory.

Step 1: Synthesis of 2-(methylthio)-1,3,5-trimethylbenzene

This procedure involves the formation of a Grignard reagent from 2-bromomesitylene, which is then reacted with dimethyl disulfide to yield the corresponding aryl methyl sulfide.

Materials and Reagents:

- 2-Bromomesitylene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Dimethyl disulfide (DMDS)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane
- Ethyl acetate

Procedure:

- **Grignard Reagent Formation:** To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The system is purged with dry nitrogen. A solution of 2-bromomesitylene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The mixture is stirred and gently heated if necessary to maintain a steady reflux until the magnesium is consumed. The resulting grey-brown solution is 2-mesitylmagnesium bromide.
- **Thioether Formation:** The Grignard solution is cooled to 0 °C in an ice bath. Dimethyl disulfide (1.1 eq) dissolved in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

- **Reaction Quench and Workup:** After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The reaction is then carefully quenched by the slow addition of 1 M HCl at 0 °C.
- **Extraction and Purification:** The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine, and then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-(methylthio)-1,3,5-trimethylbenzene.

Step 2: Synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene

This protocol describes the oxidation of the previously synthesized sulfide to the target sulfone using meta-chloroperoxybenzoic acid (m-CPBA).^{[2][3]}

Materials and Reagents:

- 2-(Methylthio)-1,3,5-trimethylbenzene
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
- Dichloromethane (DCM)
- Saturated aqueous sodium sulfite (Na₂SO₃)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** 2-(Methylthio)-1,3,5-trimethylbenzene (1.0 eq) is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

- **Oxidation:** m-CPBA (2.2 eq) is added portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is cooled again to 0 °C, and saturated aqueous sodium sulfite is added to quench any excess peroxide. The mixture is stirred for 20 minutes.
- **Extraction and Purification:** The organic layer is separated, washed sequentially with saturated aqueous NaHCO₃ (three times) and brine, and then dried over anhydrous Na₂SO₄. The solvent is evaporated under reduced pressure to yield the crude product. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure **2-methanesulfonyl-1,3,5-trimethylbenzene**.

Relevance in Drug Development

The methyl sulfone (MeSO₂) group is a key substituent in modern medicinal chemistry.^[1] Its inclusion in a molecule, such as in **2-methanesulfonyl-1,3,5-trimethylbenzene**, can impart several desirable properties:

- **Increased Polarity and Solubility:** The sulfone group is highly polar and can act as a hydrogen bond acceptor, which can improve the aqueous solubility of a drug candidate.
- **Metabolic Stability:** The sulfur atom in a sulfone is in its highest oxidation state, making it resistant to further oxidative metabolism, which can enhance the pharmacokinetic profile of a compound.
- **Modulation of Electronic Properties:** As an electron-withdrawing group, it can influence the electronic environment of the aromatic ring, which can be crucial for tuning binding affinities to biological targets.

The symmetric trimethylbenzene (mesityl) scaffold provides a sterically hindered and lipophilic core, which, when combined with the polar sulfone group, results in an amphipathic structure. This structural motif could be explored as a fragment or building block in the design of new therapeutic agents where modulation of solubility, metabolic stability, and target engagement are critical design parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- To cite this document: BenchChem. [Discovery and first reported synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348832#discovery-and-first-reported-synthesis-of-2-methanesulfonyl-1-3-5-trimethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

